molecular formula C23H29N3O7S B2871813 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 868983-99-7

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2871813
CAS No.: 868983-99-7
M. Wt: 491.56
InChI Key: AEDKOIOEFUTGRT-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a complex structure featuring an ethanediamide (oxalamide) core, which is flanked by a 3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidinyl moiety and a 2-(2-methoxyphenyl)ethyl group. The oxalamide functional group is a known pharmacophore that can act as a hinge-binding motif in the design of kinase inhibitors, enabling critical hydrogen-bonding interactions within the ATP-binding site of target enzymes. Research indicates that structurally related compounds containing the benzenesulfonyl-oxazolidine scaffold have been investigated for their potential as selective inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) [https://pubmed.ncbi.nlm.nih.gov/32450128/]. The specific substitution pattern on this core structure is designed to optimize binding affinity and selectivity. Consequently, this compound serves as a valuable chemical probe or a key intermediate for researchers exploring new therapeutic avenues in oncology, particularly for acute myeloid leukemia (AML), and for studying intracellular signal transduction pathways. It is supplied as a high-purity material to ensure reproducibility in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-14-18(8-9-19(16)31-2)34(29,30)26-12-13-33-21(26)15-25-23(28)22(27)24-11-10-17-6-4-5-7-20(17)32-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKOIOEFUTGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds (identified from evidence) highlight key variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Sulfonyl Substituent Heterocycle Aromatic/Backbone Substituents Key Properties/Inferences
Target Compound 4-Methoxy-3-methylbenzene 1,3-Oxazolidin 2-Methoxyphenethyl Enhanced solubility (methoxy groups), moderate steric bulk
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Thiophene-2-yl 1,3-Oxazolidin 3,4-Dimethoxyphenethyl Increased lipophilicity (thiophene), potential redox activity
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide N/A (thiazolo-triazole core) Thiazolo-triazole 4-Fluorophenyl, 4-methoxyphenyl Enhanced metabolic stability (fluorine), rigid backbone for target specificity
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzene 1,3-Oxazinan 2-Methoxybenzyl Reduced ring strain (oxazinan vs. oxazolidin), fluorinated sulfonyl for electronegativity

Key Observations

Fluorinated sulfonyl groups () enhance electronegativity, favoring interactions with positively charged enzyme active sites .

Heterocyclic Modifications: The thiazolo-triazole core () introduces rigidity, which may improve binding specificity but limit conformational adaptability .

Fluorine substituents (–7) enhance bioavailability and resistance to oxidative degradation .

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